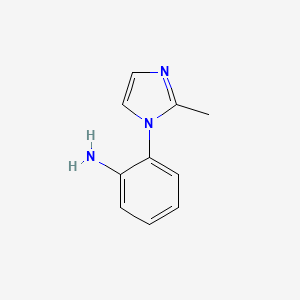

2-(2-methyl-1H-imidazol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSZMUSXQITSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545965 | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26286-55-5 | |

| Record name | 2-(2-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2-(2-methyl-1H-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(2-methyl-1H-imidazol-1-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and putative biological relevance. Detailed experimental protocols for its synthesis and characterization are outlined, supported by spectroscopic data interpretation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system.

Core Properties and Physicochemical Data

This compound, with the CAS number 26286-55-5, is a solid at room temperature.[1] It possesses a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol .[2][3] This compound is recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating central nervous system (CNS) disorders.[2]

| Property | Value | Source(s) |

| CAS Number | 26286-55-5 | [2][4] |

| Molecular Formula | C₁₀H₁₁N₃ | [2][3] |

| Molecular Weight | 173.21 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 132.5 °C (Predicted) | [4] |

| Boiling Point | 372.2 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.17 g/cm³ (Predicted) | [5] |

| Purity | 95-97% (Commercially available) | [1][6] |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[5][7] This method offers a versatile and efficient pathway to synthesize this compound from 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline) and 2-methylimidazole.

General Experimental Protocol:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-haloaniline (1.0 eq.), 2-methylimidazole (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq.), and a suitable phosphine ligand like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq.).

-

Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Subsequently, add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Logical Workflow for Buchwald-Hartwig Synthesis:

Caption: Buchwald-Hartwig synthesis workflow.

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[8] This approach would involve the reaction of a 2-haloaniline with 2-methylimidazole in the presence of a copper catalyst.

General Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the 2-haloaniline (1.0 eq.), 2-methylimidazole (1.5 eq.), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1-0.2 eq.), and a base, typically potassium carbonate (K₂CO₃) (2.0 eq.).

-

Solvent: Employ a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to a high temperature, often in the range of 120-160 °C, for an extended period (24-48 hours). Reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent. The subsequent purification steps are similar to those described for the Buchwald-Hartwig amination.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline and imidazole rings, as well as a characteristic singlet for the methyl group. The protons on the aniline ring would likely appear as complex multiplets in the aromatic region (δ 7.0-7.8 ppm). The two protons on the imidazole ring are expected to appear as distinct singlets or doublets, also in the aromatic region. The methyl protons would be a sharp singlet further upfield, likely in the range of δ 2.2-2.5 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The quaternary carbon of the imidazole ring attached to the methyl group would be found downfield. The other carbons of the imidazole and aniline rings would appear in the aromatic region (δ 110-150 ppm). The methyl carbon would be observed at a characteristic upfield chemical shift (δ 10-20 ppm).

IR Spectroscopy (Predicted)

The infrared spectrum would be characterized by N-H stretching vibrations from the primary amine group in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would be observed around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 173. Subsequent fragmentation may involve the loss of a methyl group or cleavage of the bond between the two rings.

Biological Activity and Potential Signaling Pathways

This compound is primarily recognized as a crucial building block for the synthesis of pharmaceuticals targeting the central nervous system.[2] The imidazole moiety is a well-known pharmacophore present in many biologically active compounds, including those that interact with various neurotransmitter systems.[9]

Given its structural features, it is plausible that derivatives of this compound could interact with receptors and enzymes within the CNS. The aniline portion provides a scaffold that can be further functionalized to modulate pharmacological activity and pharmacokinetic properties.

Hypothesized Biological Interaction Pathway:

Caption: Hypothesized mechanism of action.

Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by compounds derived from this compound. This would typically involve in vitro binding and functional assays against a panel of CNS receptors and enzymes, followed by in vivo studies in relevant animal models of neurological disorders.

Conclusion

This compound represents a valuable molecular scaffold for the development of novel therapeutics for central nervous system disorders. This technical guide has summarized its core physicochemical properties and provided detailed, plausible experimental protocols for its synthesis via modern cross-coupling reactions. While experimental spectroscopic and detailed pharmacological data remain to be fully elucidated in the public domain, the information compiled herein provides a solid foundation for researchers to build upon in their drug discovery and development endeavors. The continued exploration of this and related compounds holds significant promise for advancing the treatment of a range of neurological and psychiatric conditions.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)aniline: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(2-methyl-1H-imidazol-1-yl)aniline, a critical heterocyclic building block in medicinal chemistry and drug discovery. The compound, identified by the CAS Number 26286-55-5, serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting central nervous system (CNS) disorders.[1][2] This guide details its physicochemical properties, outlines a representative synthetic workflow, and discusses its applications in the development of novel bioactive molecules. The information presented is intended to support researchers and scientists in leveraging this compound for advanced drug development projects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 26286-55-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| MDL Number | MFCD08699292 | [1] |

| Purity | Typically ≥97% | [3] |

| Physical Form | Solid/Powder | |

| Storage | Room temperature | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a key step for its subsequent use in more complex molecular scaffolds. While specific proprietary methods may vary, a general synthetic approach often involves the coupling of a substituted aniline with a suitable imidazole precursor. Below is a representative experimental workflow and a generalized protocol.

General Synthetic Workflow

The synthesis can be conceptualized as a nucleophilic substitution reaction where an ortho-substituted aniline derivative reacts with a 2-methylimidazole precursor. The workflow diagram illustrates the key steps from starting materials to the final product and its subsequent application.

Caption: General workflow for the synthesis and application of the target compound.

Representative Experimental Protocol: Synthesis of an Anilino-pyrimidine Derivative

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a relevant procedure for the synthesis of a downstream derivative, 3-((4-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)benzenesulfonamide (4e) , illustrates its utility.[4] This multi-step synthesis involves the initial preparation of a benzimidazole, its reaction with dichloropyrimidine, and a final coupling step.

Step 1: Synthesis of 1-(2-chloropyrimidin-4-yl)-2-methyl-1H-benzo[d]imidazole

-

A mixture of 2-methylbenzimidazole (1.1 equiv) and sodium hydride (NaH) (2.0 equiv) in dry N,N-dimethylformamide (DMF) is stirred at 0 °C for 1 hour under an inert atmosphere.[4]

-

A solution of 2,4-dichloropyrimidine (1.0 equiv) in anhydrous DMF is added dropwise.[4]

-

The mixture is stirred at room temperature for 24 hours, with progress monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is concentrated under a vacuum to yield the intermediate product.[4]

Step 2: Synthesis of the Final Compound (4e)

-

The intermediate from Step 1 is refluxed with 3-aminobenzenesulfonamide and potassium carbonate (K₂CO₃) in DMF.[4]

-

After the reaction is complete, the mixture is cooled and poured into ice-cold water to precipitate the crude product.[4]

-

The solid is collected by filtration and purified by recrystallization from ethanol.[4]

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry due to the prevalence of the imidazole moiety in biologically active compounds.[5]

-

CNS Drug Intermediate : It is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds targeting central nervous system disorders. Its structure is incorporated into molecules designed as antipsychotic and antidepressant medications that modulate neurotransmitter activity.[1]

-

Novel Bioactive Molecules : In research settings, it is employed for the creation of novel bioactive molecules, aiding in the exploration of new therapeutic agents.[1]

-

Heterocyclic Chemistry : Its role in organic synthesis extends to the preparation of more complex heterocyclic compounds, which are fundamental scaffolds in drug discovery.[1] The imidazole ring system is known to be involved in a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial actions.[5]

Representative Characterization Data

Characterization of the final products derived from this compound is crucial for confirming their structure and purity. Table 2 presents representative analytical data for the derivative 3-((4-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)benzenesulfonamide (4e) , which incorporates a similar structural motif.[4]

| Analysis Type | Results |

| Appearance | White solid |

| Melting Point | > 350 °C |

| ¹H NMR (DMSO-d6) | δ 2.76 (s, 3H), 5.66 (s, 1H), 6.53 (s, 1H), 6.76 (d, J = 6.8 Hz, 1H), 6.99 (d, J = 6.0 Hz, 1H), 7.03 (d, J = 8.0 Hz, 1H), 7.11 (s, 1H), 7.16 (t, J = 7.6 Hz, 1H), 7.23–7.27 (m, 2H), 7.56–7.58 (m, 1H), 8.12–8.15 (m, 1H), 8.65 (d, J = 5.6 Hz, 1H) |

| Mass Spectrometry | m/z (%): 381.1 [M + 1] |

| RP-HPLC | tR = 9.38 min (purity 98.45%) |

Data sourced from Eskandrani et al. 2023 for a related derivative compound.[4]

Biological Context: The Imidazole Scaffold

The imidazole ring, a core component of this compound, is a five-membered heterocyclic aromatic compound that is present in many important biological molecules, including the amino acid histidine.[5] This scaffold is a common feature in a wide array of drugs due to its ability to engage in various biological interactions. Compounds containing the imidazole nucleus have demonstrated a broad spectrum of pharmacological activities, such as:

-

Anticancer

-

Antiviral

-

Anti-inflammatory

-

Analgesic

-

Antimicrobial

-

Anticonvulsant[5]

The versatility of the imidazole scaffold makes its derivatives, including this compound, highly valuable starting points for drug discovery campaigns.

Conclusion

This compound (CAS: 26286-55-5) is a fundamentally important intermediate for the synthesis of complex pharmaceutical products, especially those aimed at treating CNS disorders. Its well-defined physicochemical properties and synthetic accessibility make it a valuable tool for medicinal chemists and drug development professionals. The data and protocols presented in this guide offer a technical foundation for researchers working with this versatile compound, facilitating its application in the ongoing search for novel and effective therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

"2-(2-methyl-1H-imidazol-1-yl)aniline" molecular structure and weight

An in-depth analysis of the molecular characteristics of 2-(2-methyl-1H-imidazol-1-yl)aniline reveals a compound with significant applications in pharmaceutical synthesis. This technical guide outlines its fundamental molecular properties.

Molecular Properties

The core quantitative data for this compound is summarized in the table below. This information is crucial for stoichiometric calculations in synthetic chemistry and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol [1][2][3][4] |

| Appearance | Yellow crystalline powder[2] |

Logical Relationship of Molecular Properties

The following diagram illustrates the fundamental relationship between the compound and its key molecular identifiers.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are typically found in peer-reviewed scientific literature or patents. A comprehensive search of chemical databases would be required to identify specific synthetic routes or analytical methods. These protocols would likely include details on starting materials, reaction conditions (temperature, pressure, catalysts), purification techniques (such as chromatography or recrystallization), and analytical characterization methods (like NMR, IR, and mass spectrometry) to confirm the structure and purity of the compound.

Due to the proprietary nature of many applications, particularly in drug development, specific experimental workflows are often not publicly available.

Signaling Pathways

References

Spectroscopic Profile of 2-(2-methyl-1H-imidazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(2-methyl-1H-imidazol-1-yl)aniline. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document leverages data from closely related structural analogs and fundamental spectroscopic principles to provide a detailed characterization. This guide is intended to assist researchers in the identification, characterization, and quality control of this and similar molecules.

Chemical Structure and Overview

IUPAC Name: this compound Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.22 g/mol CAS Number: 26286-55-5

This compound is a heterocyclic compound featuring a 2-methylimidazole ring linked to an aniline moiety. This structural arrangement is of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its application in research and development.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~7.2 - 7.5 | m | 2H | Ar-H (aniline) | Protons on the aniline ring, likely appearing as a multiplet. |

| ~6.8 - 7.1 | m | 2H | Ar-H (aniline) | Protons on the aniline ring, likely appearing as a multiplet. |

| ~6.9 - 7.2 | d | 1H | Imidazole C4-H | Chemical shift can vary based on solvent and concentration. |

| ~6.7 - 7.0 | d | 1H | Imidazole C5-H | Chemical shift can vary based on solvent and concentration. |

| ~4.5 - 5.5 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange; D₂O exchangeable. |

| ~2.3 | s | 3H | -CH₃ | Singlet for the methyl group on the imidazole ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| ~145 | Quaternary | Imidazole C2 | Deshielded due to attachment to two nitrogen atoms. |

| ~142 | Quaternary | Aniline C1 | Carbon attached to the amino group. |

| ~135 | Quaternary | Aniline C2 | Carbon attached to the imidazole ring. |

| ~130 | Tertiary | Ar-CH (aniline) | Aromatic carbon on the aniline ring. |

| ~128 | Tertiary | Imidazole C4 | Aromatic carbon on the imidazole ring. |

| ~122 | Tertiary | Ar-CH (aniline) | Aromatic carbon on the aniline ring. |

| ~120 | Tertiary | Imidazole C5 | Aromatic carbon on the imidazole ring. |

| ~118 | Tertiary | Ar-CH (aniline) | Aromatic carbon on the aniline ring. |

| ~116 | Tertiary | Ar-CH (aniline) | Aromatic carbon on the aniline ring. |

| ~14 | Primary | -CH₃ | Methyl group on the imidazole ring. |

Note on NMR data: The exact chemical shifts can be influenced by the solvent, concentration, and temperature. Imidazole derivatives may exhibit tautomerization, which can lead to broadened signals for the imidazole ring carbons in solution-state ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch | Primary Amine (-NH₂) |

| 3150 - 3100 | Weak to Medium | C-H stretch (aromatic) | Imidazole and Aniline Rings |

| 2950 - 2850 | Weak | C-H stretch (aliphatic) | Methyl Group (-CH₃) |

| 1620 - 1580 | Strong | C=C stretch (aromatic) | Imidazole and Aniline Rings |

| 1620 - 1560 | Medium | N-H bend | Primary Amine (-NH₂) |

| 1520 - 1470 | Strong | C=N stretch | Imidazole Ring |

| 1300 - 1250 | Medium | C-N stretch | Aryl-Amine |

| 850 - 750 | Strong | C-H out-of-plane bend | Substituted Benzene |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment | Notes |

| 173 | High | [M]⁺ | Molecular ion peak. |

| 172 | Moderate | [M-H]⁺ | Loss of a hydrogen atom. |

| 158 | Moderate | [M-CH₃]⁺ | Loss of a methyl radical. |

| 92 | High | [C₆H₆N]⁺ | Fragment corresponding to the aniline moiety. |

| 81 | Moderate | [C₄H₅N₂]⁺ | Fragment corresponding to the methyl-imidazole moiety. |

Note on MS data: Fragmentation patterns can vary depending on the ionization method used (e.g., ESI, CI).

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024-4096 scans (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet prior to sample analysis.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 250-350 °C.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.

Caption: Logical Relationship of Spectroscopic Data to Structural Information.

An In-depth Technical Guide to the Solubility and Stability of 2-(2-methyl-1H-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 2-(2-methyl-1H-imidazol-1-yl)aniline is limited. This guide provides a comprehensive framework based on the known properties of its constituent chemical moieties (aniline and 2-methylimidazole), along with detailed experimental protocols for determining these crucial parameters. The information presented herein is intended to guide researchers in their own empirical investigations.

Executive Summary

This compound is a heterocyclic amine with potential applications in medicinal chemistry and materials science.[1] A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and in vitro and in vivo testing. This document outlines the expected solubility and stability profile of the compound based on the characteristics of substituted anilines and imidazoles. Furthermore, it provides detailed, standardized experimental protocols for researchers to determine the kinetic and thermodynamic solubility, as well as to conduct forced degradation studies to assess the compound's intrinsic stability.

Predicted Solubility Profile

The solubility of this compound will be dictated by the interplay of the hydrophobic aniline ring and the more polar 2-methylimidazole substituent.

-

In Aqueous Media: The aniline moiety contributes to low water solubility. Aniline itself is only slightly soluble in water (approximately 3.6 g/L at 25°C).[2] The imidazole ring, being polar and capable of hydrogen bonding, is expected to increase aqueous solubility compared to aniline alone.[3] The methyl group on the imidazole ring may slightly decrease aqueous solubility due to increased hydrophobicity. The solubility is also expected to be pH-dependent; in acidic conditions, the aniline and imidazole nitrogens can be protonated, forming more soluble salts.[2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Water (neutral pH) | Low to Moderate | The hydrophobic aniline ring limits solubility, while the polar imidazole ring enhances it. |

| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the amine and imidazole groups will form more soluble salts. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | High | Both aniline and imidazole moieties are expected to be soluble in these solvents.[5][6] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These are strong solvents for a wide range of organic molecules. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Predicted Stability Profile

The stability of this compound is influenced by its susceptibility to oxidation and hydrolysis under certain conditions.

-

pH Stability: The compound is expected to be relatively stable in neutral and moderately acidic or basic conditions. However, extreme pH and high temperatures could lead to degradation. Hydrolysis is not expected to be a major degradation pathway under typical conditions.

-

Thermal Stability: Imidazole and its derivatives generally exhibit good thermal stability.[6] However, prolonged exposure to high temperatures, especially in the presence of oxygen, could lead to decomposition.

-

Photostability: Exposure to UV or visible light, particularly in the presence of oxygen, may lead to photolytic degradation, a common pathway for aromatic amines.

Table 2: Factors Influencing the Stability of this compound

| Condition | Expected Stability | Potential Degradation Pathways |

| Acidic (e.g., pH 1-3) | Moderate to High | Potential for slow hydrolysis under harsh conditions (high temperature). |

| Neutral (e.g., pH 7) | High | Slow oxidation on exposure to air/light. |

| Basic (e.g., pH 11-13) | Moderate | Potential for base-catalyzed oxidation. |

| Oxidative (e.g., H₂O₂) | Low | Oxidation of the aniline and/or imidazole ring. |

| Thermal | Moderate to High | Decomposition at elevated temperatures. |

| Photolytic | Low to Moderate | Photodegradation upon exposure to UV/visible light. |

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

Solubility Determination

4.1.1 Kinetic Solubility Assay (Shake-Flask Method)

This method is rapid and suitable for high-throughput screening in early drug discovery.[7][8] It measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer.

Protocol:

-

Prepare Stock Solution: Prepare a 10-20 mM stock solution of this compound in 100% DMSO.[7]

-

Prepare Buffer Solutions: Prepare aqueous buffers at various pH values (e.g., pH 5.0, 7.4, and 9.0).

-

Sample Preparation: In duplicate, add a small volume (e.g., 10 µL) of the DMSO stock solution to a larger volume (e.g., 490 µL) of each aqueous buffer in microcentrifuge tubes or a 96-well plate.[7]

-

Equilibration: Seal the tubes/plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 2 hours.[9]

-

Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) or filter through a solubility filter plate to remove any precipitate.[9]

-

Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV, LC-MS, or UV-Vis spectroscopy against a calibration curve.[9]

4.1.2 Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the solid compound and is crucial for lead optimization and pre-formulation studies.[10]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., water, buffers, or organic solvents). The presence of excess solid is critical.

-

Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][11]

-

Separation of Undissolved Solid: Allow the vials to stand, then carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.[12]

-

Quantification: Dilute the filtrate to a suitable concentration and analyze using a validated analytical method (e.g., HPLC-UV) to determine the compound's concentration.[13]

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Protocol:

-

Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following stress conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.[16]

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for several hours.[16]

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for up to 24 hours.[17]

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 70°C) for up to a week.[17]

-

Photolytic Degradation: Expose the solution to a light source that produces combined visible and UV output, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[14]

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

Visualizations

Experimental Workflows and Logical Relationships

Caption: Plausible synthetic route for this compound.

Caption: General workflow for thermodynamic solubility determination.

Caption: Workflow for a forced degradation stability study.

References

- 1. This compound [myskinrecipes.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. evotec.com [evotec.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. ijisrt.com [ijisrt.com]

- 17. Forced Degradation Studies - STEMart [ste-mart.com]

An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)aniline: Synthesis and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-methyl-1H-imidazol-1-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While a detailed historical account of its discovery is not extensively documented in scientific literature, its utility as a key intermediate in the synthesis of complex bioactive molecules is well-recognized. This document outlines plausible synthetic routes, detailed experimental protocols, and a summary of its physicochemical properties based on available data and predictive models. The information presented herein is intended to support researchers in the effective utilization of this compound for the development of novel therapeutic agents.

Introduction

This compound belongs to the class of N-arylimidazoles, a scaffold of considerable importance in pharmaceutical sciences. The imidazole moiety is a common feature in many natural products and clinically used drugs, valued for its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. The presence of a primary aniline group provides a reactive handle for further chemical modifications, making this compound a versatile precursor for the synthesis of a diverse range of molecular architectures. Its application is particularly noted in the synthesis of potential antipsychotic and antidepressant medications, where it serves as a crucial intermediate in the development of drugs targeting the central nervous system.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives. Due to the limited availability of experimentally determined data for this compound, the following table includes a combination of available and predicted values.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 26286-55-5 | --- |

| Molecular Formula | C₁₀H₁₁N₃ | --- |

| Molecular Weight | 173.22 g/mol | --- |

| Appearance | Off-white to yellow solid (predicted) | --- |

| Melting Point | Not available (requires experimental determination) | --- |

| Boiling Point | Not available (requires experimental determination) | --- |

| pKa (most basic) | 4.5 - 5.5 (aniline amine, predicted) | Computational Prediction |

| LogP | 1.5 - 2.5 (predicted) | Computational Prediction |

| Aqueous Solubility | Low (predicted based on LogP) | --- |

Synthesis of this compound

The synthesis of N-arylimidazoles, such as the title compound, is typically achieved through cross-coupling reactions. The Ullmann condensation and the Chan-Lam coupling are two of the most prominent methods for the formation of the C-N bond between an aryl group and an imidazole ring.

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classic method for the formation of aryl-heteroatom bonds, utilizing a copper catalyst.

Caption: Proposed Ullmann condensation pathway for synthesis.

Experimental Protocol: Ullmann Condensation (Representative)

This protocol is a representative procedure based on established methods for Ullmann-type reactions.

Step 1: Synthesis of 1-(2-nitrophenyl)-2-methyl-1H-imidazole

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq), 2-iodonitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the purified 1-(2-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a reducing agent. For catalytic hydrogenation, use 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, for chemical reduction, use tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up:

-

For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

-

For SnCl₂ reduction, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

-

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to yield this compound.

Table 2: Representative Reagents and Conditions for Ullmann Synthesis

| Step | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) |

| 1. N-Arylation | 2-Methylimidazole, 2-Iodonitrobenzene | CuI / K₂CO₃ | DMF | 140 | 18 |

| 2. Reduction | 1-(2-nitrophenyl)-2-methyl-1H-imidazole | Pd/C, H₂ (1 atm) | Ethanol | 25 | 6 |

Alternative Synthetic Approach: Chan-Lam Coupling

The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, often proceeding at room temperature and being more tolerant of various functional groups.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, imidazole-containing scaffolds are of particular interest due to their diverse biological activities and their ability to act as key intermediates in the synthesis of complex molecules.[1] This technical guide provides an in-depth overview of 2-(2-methyl-1H-imidazol-1-yl)aniline, a valuable heterocyclic building block in medicinal chemistry and drug discovery.

This compound, with the CAS Number 26286-55-5, incorporates both a nucleophilic aniline moiety and a versatile 2-methylimidazole group.[1] This unique combination makes it a strategic precursor for the synthesis of targeted therapeutics, particularly in the realm of oncology and central nervous system (CNS) disorders.[1] Its derivatives have shown promise as potent kinase inhibitors, underscoring the importance of this scaffold in modern drug development. This guide will cover its synthesis, chemical properties, key applications, and detailed experimental protocols for its use.

Physicochemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 26286-55-5 | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Predicted ¹H NMR | See Spectral Data Section | |

| Predicted ¹³C NMR | See Spectral Data Section | |

| Predicted Mass Spectrum | See Spectral Data Section |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of similar substituted anilines used in pharmaceutical manufacturing. A plausible and efficient route involves the N-arylation of 2-methylimidazole with a suitable ortho-substituted nitrobenzene, followed by the reduction of the nitro group to an aniline. Common N-arylation strategies include the Ullmann condensation and the Buchwald-Hartwig amination.

Proposed Synthetic Pathway

Experimental Protocol: Synthesis via Ullmann Condensation and Reduction

This protocol describes a representative method for the synthesis of this compound.

Step 1: Synthesis of 1-(2-Nitrophenyl)-2-methyl-1H-imidazole

-

Materials:

-

1-Fluoro-2-nitrobenzene

-

2-Methylimidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylimidazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask.

-

To the stirred suspension, add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-nitrophenyl)-2-methyl-1H-imidazole.

-

Step 2: Synthesis of this compound

-

Materials:

-

1-(2-Nitrophenyl)-2-methyl-1H-imidazole

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

In a round-bottom flask, suspend 1-(2-nitrophenyl)-2-methyl-1H-imidazole (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux and add concentrated HCl (catalytic amount) dropwise.

-

Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated sodium hydroxide solution to a pH of ~8-9.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

-

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 4H | Aromatic protons (phenyl ring) |

| ~7.00 | d | 1H | Imidazole H-5 |

| ~6.85 | d | 1H | Imidazole H-4 |

| ~4.50 | br s | 2H | -NH₂ |

| ~2.30 | s | 3H | -CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~145.0 | Imidazole C-2 |

| ~142.0 | Aromatic C-NH₂ |

| ~130.0-120.0 | Aromatic CH carbons |

| ~128.0 | Imidazole C-5 |

| ~120.0 | Imidazole C-4 |

| ~118.0 | Aromatic C-N(imidazole) |

| ~15.0 | -CH₃ |

Predicted Mass Spectrum (ESI+)

| m/z | Assignment |

| 174.1026 | [M+H]⁺ |

| 196.0845 | [M+Na]⁺ |

Applications in Medicinal Chemistry

This compound is a key building block in the synthesis of kinase inhibitors. The aniline moiety provides a reactive handle for amide bond formation, a common linkage in many kinase inhibitor backbones. The 2-methylimidazole group can participate in crucial hydrogen bonding interactions with the kinase hinge region or other parts of the ATP-binding pocket.

Role in Kinase Inhibitor Synthesis

A prominent example of a drug class where this scaffold is relevant is in the development of Bcr-Abl tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia (CML). The drug Nilotinib, for instance, features a similar substituted aniline core. The general synthetic strategy involves the amide coupling of the aniline building block with a substituted benzoic acid.

Experimental Protocol: Amide Coupling

This protocol provides a general method for the coupling of this compound with a carboxylic acid to form an amide, a key step in the synthesis of many kinase inhibitors.

-

Materials:

-

This compound

-

Carboxylic acid partner (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

-

Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add HATU (1.1 eq) in one portion to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with saturated aqueous lithium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.

-

Signaling Pathway Involvement: Bcr-Abl and CML

Derivatives of this compound are particularly relevant as inhibitors of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of Chronic Myeloid Leukemia (CML). It drives the proliferation of granulocytes and is a key therapeutic target.

Inhibitors designed from the this compound scaffold bind to the ATP-binding site of the Bcr-Abl kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that lead to uncontrolled cell proliferation and survival. The key pathways affected include the Ras/Raf/MEK/ERK pathway, the JAK/STAT pathway, and the PI3K/Akt pathway.

Conclusion

This compound is a heterocyclic building block of significant value to the medicinal chemistry and drug discovery community. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its aniline and imidazole functionalities make it an attractive starting material for the creation of complex molecular architectures. Its demonstrated utility in the synthesis of potent kinase inhibitors highlights its importance in the development of targeted therapies for cancer and other diseases. The detailed protocols and data provided in this guide serve as a valuable resource for researchers looking to leverage the potential of this important scaffold in their own synthetic endeavors.

References

Potential Therapeutic Targets of 2-(2-methyl-1H-imidazol-1-yl)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, anti-inflammatory, and anticonvulsant effects. This technical guide focuses on the therapeutic potential of derivatives of the specific scaffold, 2-(2-methyl-1H-imidazol-1-yl)aniline. While direct studies on this specific compound series are limited, this document consolidates and analyzes data from structurally related imidazole and benzimidazole derivatives to elucidate potential therapeutic targets and guide future drug discovery efforts. We will explore potential applications in oncology, particularly in the inhibition of protein kinases, and other areas of therapeutic interest. This guide will present available quantitative data, detail relevant experimental protocols, and provide visual representations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to the this compound Scaffold

The this compound core combines two key pharmacophoric units: a 2-methylimidazole ring and an aniline moiety. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which can act as both a hydrogen bond donor and acceptor, enabling diverse interactions with biological targets. The aniline portion provides a versatile platform for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents. The inherent bioactivity of the imidazole core, coupled with the synthetic tractability of the aniline ring, makes this scaffold a promising starting point for the development of novel therapeutic agents.

While comprehensive biological evaluation of derivatives of this compound is not yet extensively reported in the public domain, the vast body of research on related imidazole-containing molecules provides a strong foundation for predicting their potential therapeutic applications. This guide will draw upon this existing knowledge to highlight the most probable and promising therapeutic targets for this compound class.

Potential Therapeutic Targets in Oncology

The anticancer activity of imidazole derivatives is one of the most widely explored areas. Several key cellular targets and pathways have been identified for various imidazole-containing compounds.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are major targets for anticancer drug development. Several classes of imidazole derivatives have shown potent kinase inhibitory activity.

One study on 2,4-1H-imidazole carboxamides identified these compounds as potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1] TAK1 is a key mediator in inflammatory and stress response pathways and has been implicated in the survival of cancer cells. The study demonstrated that an imidazole derivative exhibited a biochemical IC50 value of 2 nM against TAK1.[1]

Another investigation into phenylacetamide-1H-imidazol-5-one variants, structurally related to the dual Src kinase/tubulin inhibitor tirbanibulin, revealed potent anticancer activity. The lead compound, (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161), displayed cytotoxic IC50 values of 294 nM and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively.[2][3] Mechanistic studies indicated that KIM-161 down-regulated several kinases, including members of the BRK, FLT, and JAK families, and suppressed ERK1/2, GSK-3α/β, HSP27, and STAT2 signaling.[2][3]

Derivatives of 2-substituted anilino pyrimidines have also been investigated as dual inhibitors of Mer and c-Met kinases, both of which are receptor tyrosine kinases involved in cancer cell proliferation, survival, and metastasis.

The following diagram illustrates a simplified, generic signaling pathway that can be inhibited by kinase inhibitors, a likely mechanism of action for bioactive this compound derivatives.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several imidazole derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine binding site.

For example, a series of 1-substituted-2-aryl imidazoles were identified as potent tubulin-targeted anticancer agents, with many compounds exhibiting IC50 values in the 80–1000 nM range against various cancer cell lines.[4]

Potential as Enzyme Inhibitors

Beyond oncology, the imidazole scaffold is present in numerous enzyme inhibitors with diverse therapeutic applications.

Cholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Some benzimidazole derivatives have been shown to exhibit moderate inhibitory activity against both AChE and BChE, with IC50 values in the millimolar range.[5] While the potency is modest, this suggests that with appropriate structural modifications, derivatives of this compound could be developed into more potent cholinesterase inhibitors.

Modulation of G Protein-Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Allosteric modulation of GPCRs, where a ligand binds to a site topographically distinct from the endogenous agonist binding site, offers opportunities for greater receptor subtype selectivity and a more nuanced pharmacological response. The structural features of the this compound scaffold make it a candidate for the development of GPCR allosteric modulators. While direct evidence for this activity is currently lacking for this specific compound series, the broader class of small molecules has been extensively explored for this purpose.

Quantitative Data Summary

The following tables summarize the available quantitative data for structurally related imidazole derivatives. It is important to note that these data are not for direct derivatives of this compound but provide a basis for understanding the potential potency of this scaffold.

Table 1: Anticancer Activity of Phenylacetamide-1H-Imidazol-5-One Derivatives [2][3]

| Compound | Target Cell Line | IC50 (nM) |

| KIM-161 | HCT116 (Colon Cancer) | 294 |

| KIM-161 | HL60 (Leukemia) | 362 |

Table 2: Kinase Inhibitory Activity of Imidazole Derivatives

| Compound Class | Target Kinase | IC50 | Reference |

| 2,4-1H-imidazole carboxamides | TAK1 | 2 nM | [1] |

| Phenylacetamide-1H-imidazol-5-ones | Src Kinase | 25 nM | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of evaluating the biological activity of imidazole derivatives.

In Vitro Kinase Inhibition Assay (Example: Lanthascreen™)

This protocol describes a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.

-

Reagents and Materials:

-

Kinase of interest (e.g., TAK1)

-

Substrate peptide with a fluorescent label (e.g., fluorescein)

-

ATP

-

Antibody specific for the phosphorylated substrate, labeled with a FRET acceptor (e.g., terbium)

-

Test compounds (derivatives of this compound)

-

Assay buffer (e.g., HEPES buffer with MgCl2, MnCl2, BGG, and DTT)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

-

In the microplate, add the test compound, the kinase, and the fluorescein-labeled substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled anti-phosphopeptide antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

Calculate the emission ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research into structurally related imidazole and benzimidazole derivatives, the most promising therapeutic targets for this compound class appear to be in the realm of oncology, particularly as inhibitors of protein kinases such as TAK1, Src, FLT, and JAK, as well as inhibitors of tubulin polymerization. Furthermore, there is potential for developing these derivatives as enzyme inhibitors, for example, against cholinesterases for the treatment of neurodegenerative diseases.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. High-throughput screening against a broad panel of kinases and other enzymes, as well as a variety of cancer cell lines, will be crucial in identifying the most potent and selective compounds. Subsequent mechanistic studies will then be necessary to validate the identified targets and elucidate the precise mechanisms of action. The development of in vivo studies will be the ultimate step to confirm the therapeutic potential of these promising compounds. This structured approach will pave the way for the potential translation of these derivatives into clinical candidates.

References

- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

The Emerging Role of the 2-(Imidazol-1-yl)aniline Scaffold in Central Nervous System Drug Discovery: A Technical Overview

For Immediate Release

[City, State] – [Date] – While the specific compound 2-(2-methyl-1H-imidazol-1-yl)aniline remains a largely underexplored entity in public domain research, its core structure, the 2-(imidazol-1-yl)aniline scaffold, represents a promising chemotype for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide synthesizes the available, albeit limited, information on this and structurally related compounds, offering a framework for researchers and drug development professionals interested in its potential. The imidazole moiety, a common feature in many biologically active molecules, coupled with an aniline group, provides a versatile platform for designing ligands for various CNS receptors, particularly serotonin receptors.

Introduction to the 2-(Imidazol-1-yl)aniline Scaffold

The 2-(imidazol-1-yl)aniline core combines a five-membered aromatic heterocycle containing two nitrogen atoms (imidazole) with an aminobenzene (aniline) ring. This arrangement offers several key features for medicinal chemistry exploration:

-

Hydrogen Bonding Capabilities: The imidazole and aniline nitrogens can act as both hydrogen bond donors and acceptors.

-

Aromatic Interactions: The phenyl and imidazole rings can engage in π-π stacking and other non-covalent interactions with biological targets.

-

Tunable Physicochemical Properties: Substitutions on either the imidazole or the aniline ring can be readily made to modulate properties such as lipophilicity, basicity, and metabolic stability.

-

Bioisosteric Potential: The 2-(imidazol-1-yl)aniline moiety can be considered a bioisostere of other privileged structures in CNS drug discovery, allowing for novel intellectual property and potentially improved pharmacological profiles.

Synthesis of the Core Scaffold

The synthesis of 2-(imidazol-1-yl)aniline derivatives can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a leaving group on a benzene ring by an imidazole derivative.

General Synthetic Protocol:

A typical synthesis may involve the reaction of a 2-halo-nitrobenzene with 2-methylimidazole in the presence of a base, followed by reduction of the nitro group to an amine.

Step 1: N-Arylation A mixture of 1-fluoro-2-nitrobenzene, 2-methylimidazole, and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield 1-(2-nitrophenyl)-2-methyl-1H-imidazole.

Step 2: Nitro Group Reduction The resulting nitro compound is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, for example, palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reducing agent like tin(II) chloride, is added. The reaction is stirred until the starting material is consumed. After filtration and solvent removal, the crude product is purified to afford this compound.

Pharmacological Potential in the CNS

While specific data for this compound is scarce, research on analogous structures, particularly 2-(anilino)imidazolines and other imidazole derivatives, points towards significant potential for CNS applications. The primary targets identified for this class of compounds are serotonin (5-hydroxytryptamine, 5-HT) receptors.

Serotonin Receptor Modulation

Serotonin receptors are a family of G-protein coupled receptors and ligand-gated ion channels that are widely distributed throughout the CNS and are implicated in a variety of physiological and pathological processes, including mood, cognition, and sleep.

5-HT2A Receptor Antagonism: Derivatives of amino-phenylmethylene-imidazolone have been shown to possess antagonistic activity at the 5-HT2A receptor. This receptor is a key target for atypical antipsychotics used in the treatment of schizophrenia and other psychotic disorders.

5-HT1D Receptor Agonism: The 2-(anilino)imidazoline scaffold has been investigated for its interaction with 5-HT1D receptors. Agonists of this receptor have been explored for the treatment of migraine.

The following table summarizes the limited available quantitative data for structurally related compounds.

| Compound Class | Target | Activity (Ki) | Reference |

| Amino-phenylmethylene-imidazolones | 5-HT2A | 19 nM - >10 µM |

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not available in the public literature. However, standard pharmacological assays would be employed to characterize its activity at CNS targets.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

[3H]Ketanserin (radioligand).

-

Test compound (e.g., this compound).

-

Non-specific binding control (e.g., Mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-h5-HT2A cells.

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]Ketanserin, and varying concentrations of the test compound.

-

For non-specific binding, add a high concentration of Mianserin.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

The interaction of a ligand with a G-protein coupled receptor like the 5-HT2A receptor initiates a cascade of intracellular events.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

The above diagram illustrates the canonical Gq-coupled signaling pathway for the 5-HT2A receptor. An agonist binding activates the receptor, leading to the activation of Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C (PKC), both leading to downstream cellular responses. An antagonist, such as a potential 2-(imidazol-1-yl)aniline derivative, would block the initial activation of the receptor.

Caption: General Drug Discovery Workflow.

This workflow outlines the logical progression from the synthesis and characterization of novel 2-(imidazol-1-yl)aniline derivatives to their in vitro screening and subsequent in vivo evaluation.

Future Directions and Conclusion

The 2-(imidazol-1-yl)aniline scaffold holds considerable promise for CNS drug discovery, particularly in the realm of serotonin receptor modulation. The lack of extensive research on the specific compound this compound highlights a significant opportunity for further investigation. Future work should focus on:

-

Synthesis of a diverse library of 2-(imidazol-1-yl)aniline derivatives with varied substitution patterns.

-

Broad pharmacological screening against a panel of CNS targets to identify primary and secondary activities.

-

In-depth structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of the precise mechanism of action for any lead compounds identified.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(2-methyl-1H-imidazol-1-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the N-arylation of 2-methylimidazole with 2-fluoronitrobenzene via a copper-catalyzed Ullmann-type coupling reaction to yield 1-(2-nitrophenyl)-2-methyl-1H-imidazole. Subsequent reduction of the nitro group via catalytic hydrogenation affords the target compound. This application note includes detailed methodologies, tabulated data for reaction parameters and expected outcomes, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

N-arylimidazoles are a prominent class of heterocyclic compounds with diverse applications in pharmaceutical research, serving as scaffolds in a wide array of bioactive molecules. The title compound, this compound, incorporates a reactive primary amine, rendering it a key intermediate for the synthesis of more complex molecules, including potential drug candidates and functional materials. The protocol described herein provides a reliable method for accessing this important chemical entity.

Physicochemical Data Summary

A clear understanding of the properties of reactants, intermediates, and the final product is crucial for a successful synthesis. The table below summarizes key data for the principal compounds in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 | White to off-white solid |

| 2-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | Yellow liquid |

| 1-(2-Nitrophenyl)-2-methyl-1H-imidazole | C₁₀H₉N₃O₂ | 203.20 | Yellow solid (expected) |

| This compound | C₁₀H₁₁N₃ | 173.21 | Off-white to yellow solid |

Experimental Protocols

This protocol is divided into two main stages: the N-arylation of 2-methylimidazole and the subsequent reduction of the nitro intermediate. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment.

Step 1: Synthesis of 1-(2-Nitrophenyl)-2-methyl-1H-imidazole (Ullmann Coupling)

This procedure outlines the copper-catalyzed N-arylation of 2-methylimidazole with 2-fluoronitrobenzene.

Materials:

-

2-Methylimidazole

-

2-Fluoronitrobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-methylimidazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Add 2-fluoronitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-nitrophenyl)-2-methyl-1H-imidazole.

Reaction Parameters and Expected Outcomes:

| Parameter | Value/Condition | Notes |

| Stoichiometry | ||

| 2-Methylimidazole | 1.0 eq | Limiting reagent |